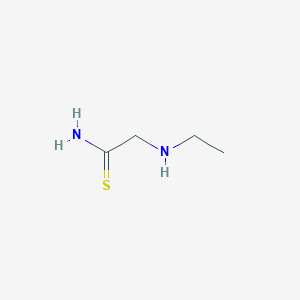
2-(Ethylamino)ethanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylamino)ethanethioamide is an organic compound that belongs to the class of thioamides Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)ethanethioamide typically involves the reaction of ethylamine with ethanethioamide under controlled conditions. One common method is to react ethylamine with an appropriate thioamide precursor in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors and advanced catalytic systems can enhance the production efficiency. The choice of catalysts and reaction conditions is crucial to ensure the consistency and quality of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylamino)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Ethylamino)ethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Ethylamino)ethanethioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thioformamide: Methanethioamide, a simpler thioamide with similar chemical properties.
Thioacetamide: Ethanethioamide, another thioamide with a different alkyl group.
Benzothioamide: Benzenecarbothioamide, a thioamide with an aromatic ring.
Uniqueness
2-(Ethylamino)ethanethioamide is unique due to its specific ethylamino group, which imparts distinct chemical reactivity and potential biological activity. Compared to other thioamides, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C4H10N2S |
|---|---|
Poids moléculaire |
118.20 g/mol |
Nom IUPAC |
2-(ethylamino)ethanethioamide |
InChI |
InChI=1S/C4H10N2S/c1-2-6-3-4(5)7/h6H,2-3H2,1H3,(H2,5,7) |
Clé InChI |
RWJFOHKONJUAEP-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


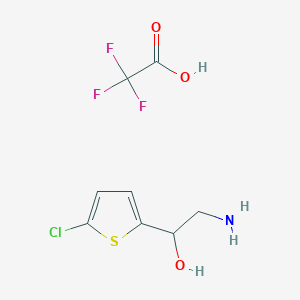

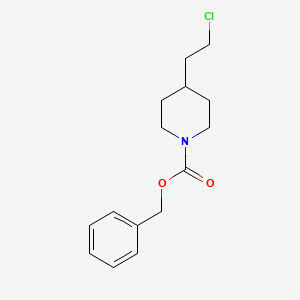


![Methyl 4-hydroxy-2-methylthieno[3,4-b]pyridine-7-carboxylate](/img/structure/B13498554.png)
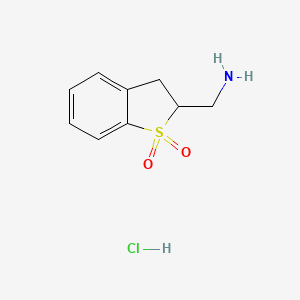


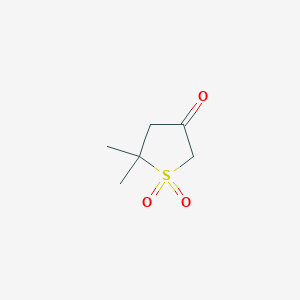
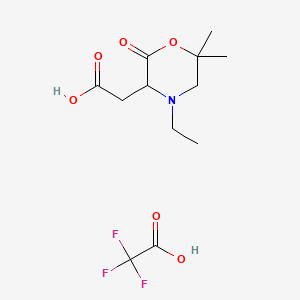
![7',8'-dihydro-6'H-spiro[1,3-dioxolane-2,5'-quinolin]-8'-amine](/img/structure/B13498610.png)


